Aqueous Solubility Profile of 1-(3-Phenylpropyl)-1,4-diazepane vs. Unsubstituted 1,4-Diazepane
1-(3-Phenylpropyl)-1,4-diazepane exhibits a calculated aqueous solubility of 14 g/L at 25 °C . In contrast, the parent 1,4-diazepane (homopiperazine, CAS 505-66-8) is highly water-soluble, with reported solubility exceeding 1,000,000 mg/L (log Kow-derived) and described as 'freely soluble' in water [1]. The N-phenylpropyl substitution reduces aqueous solubility by approximately two orders of magnitude, enabling more controlled handling and partitioning in organic synthesis workflows.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 14 g/L (calculated, 25 °C) |
| Comparator Or Baseline | 1,4-Diazepane (unsubstituted): >1,000,000 mg/L (estimated), 'freely soluble' |
| Quantified Difference | ~71× reduction in solubility |
| Conditions | Calculated values at 25 °C |
Why This Matters
This solubility profile makes the compound more amenable to organic-phase reactions and purification, reducing aqueous waste and improving synthetic efficiency compared to the highly water-soluble parent scaffold.
- [1] ChemTradeHub. 1,4-Diazepane (CAS 505-66-8). Water Solubility: Soluble in water. View Source
